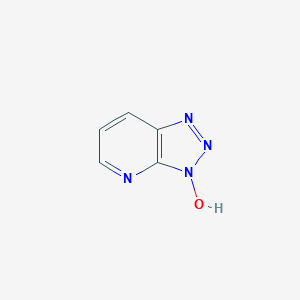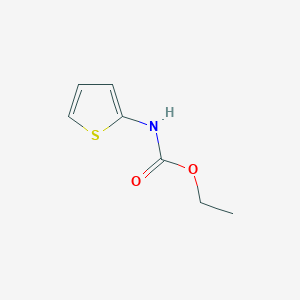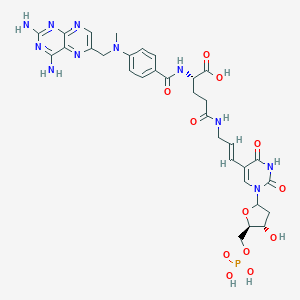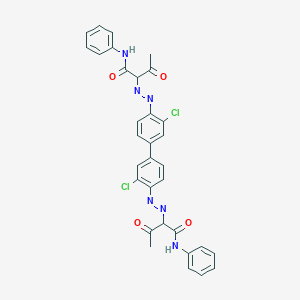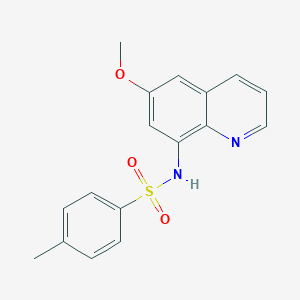
N-(6-méthoxyquinoléin-8-yl)-4-méthylbenzènesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide and related compounds involves multi-step chemical reactions that yield these complex molecules with high specificity. For instance, Gao et al. (2014) detailed a high-yield synthesis process for a closely related compound through a series of chemical reactions, including O-[(11)C]-methylation, demonstrating the intricate steps required to achieve these compounds with specific functional groups and structural features (Gao et al., 2014).
Molecular Structure Analysis
The molecular structure and protonation trends of quinoline derivatives, including methoxy groups, have been thoroughly investigated. Dyablo et al. (2016) utilized X-ray measurements, NMR spectra, and theoretical calculations to study the molecular structure and protonation trends of 6-methoxy- and 8-methoxy-quinoline derivatives, providing insight into the basicity and structural behavior of these compounds in different states (Dyablo et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide and similar compounds have been studied for their unique reactivities and properties. For example, the synthesis and reactions of N-(8-methoxy-5-quinolylsulfonyl)aziridine with secondary amines were explored by Gracheva et al. (1985), highlighting the compound's reactivity and potential for creating fluorescent derivatives (Gracheva et al., 1985).
Physical Properties Analysis
The physical properties of quinoline derivatives, including N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide, are closely related to their molecular structure. Kimber et al. (2003) conducted a preparative and preliminary spectroscopic study on analogues of a Zinquin-related fluorophore, discussing the bathochromic shift in ultraviolet/visible spectra upon the addition of Zn(II) to the solution and highlighting the stability and fluorescence properties of these compounds (Kimber et al., 2003).
Chemical Properties Analysis
The chemical properties of N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide are influenced by its functional groups and molecular framework. Studies, such as those conducted by Hendrickson et al. (2003), have explored the coordination and fluorescence properties of similar quinoline derivatives in the context of Zn2+ probe complexes, providing insights into the complexation behavior and fluorescence characteristics of these compounds (Hendrickson et al., 2003).
Applications De Recherche Scientifique
Application biologique des dérivés de la quinazoline
Les dérivés de la quinazoline et de la quinazolinone, qui sont structurellement liés au TSQ, ont reçu une attention considérable en raison de leurs activités biopharmaceutiques largement et distinctes . Ils sont considérés comme des produits chimiques remarquables pour la synthèse de diverses molécules d’importance physiologique et utilisées en pharmacologie .
Mécanisme D'action
Target of Action
TSQ, also known as N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide, is a complex organic compound
Biochemical Pathways
It belongs to the class of organic compounds known as p-toluenesulfonamides , which are aromatic heterocyclic compounds containing a toluene that is p-substituted with a sulfonamide group. The downstream effects of these pathways are yet to be fully understood.
Orientations Futures
Research involving TSQ is ongoing, particularly in the field of neurobiology. Its ability to form a fluorescent complex with zinc ions makes it a valuable tool for studying cellular processes that involve zinc . Future research will likely continue to explore these capabilities and may lead to new insights into zinc’s role in health and disease .
Propriétés
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12-5-7-15(8-6-12)23(20,21)19-16-11-14(22-2)10-13-4-3-9-18-17(13)16/h3-11,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRNYOZJJMFDBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Record name | 6-methoxy-(8-p-toluenesulfonamido)quinoline | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/TSQ | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148996 | |
| Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109628-27-5 | |
| Record name | N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109628-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109628275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(6-METHOXY-8-QUINOLYL)-4-TOLUENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SWW052N6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



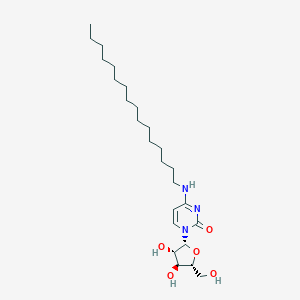

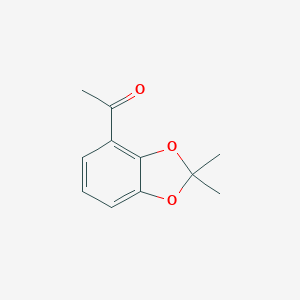

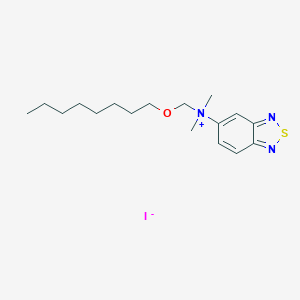
![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)

